![molecular formula C12H17NO3S B12576251 4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol CAS No. 188998-90-5](/img/structure/B12576251.png)
4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol is an organic compound that features a methoxy group, a morpholine ring, and a sulfanyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol typically involves the reaction of 4-methoxyphenol with morpholine and a suitable sulfanylating agent. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. Common reagents used in the synthesis include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) as reducing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol is unique due to the presence of the morpholine ring and sulfanyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
188998-90-5 |
|---|---|
Molecular Formula |
C12H17NO3S |
Molecular Weight |
255.34 g/mol |
IUPAC Name |
4-methoxy-2-(morpholin-4-ylmethylsulfanyl)phenol |
InChI |
InChI=1S/C12H17NO3S/c1-15-10-2-3-11(14)12(8-10)17-9-13-4-6-16-7-5-13/h2-3,8,14H,4-7,9H2,1H3 |
InChI Key |
YGIYCQCMDJBCNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)SCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


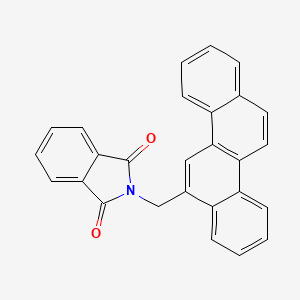
![{[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B12576172.png)
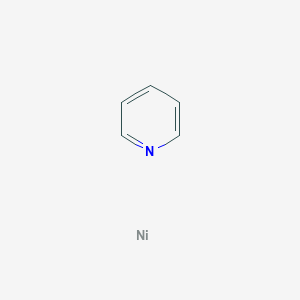
![N-[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]glycyl-L-phenylalanine](/img/structure/B12576183.png)
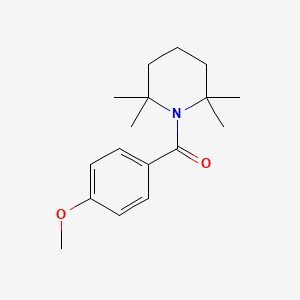
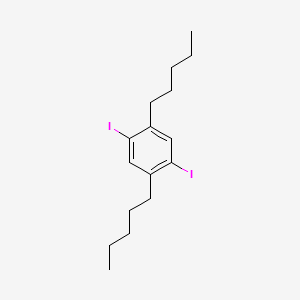
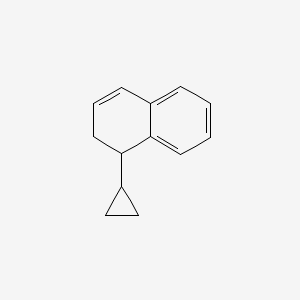
![N'-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12576201.png)
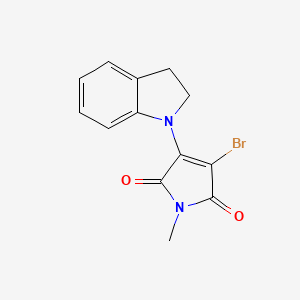
![Benzoic acid, 2-hydroxy-, 3-[(nitrooxy)methyl]phenyl ester](/img/structure/B12576221.png)
![N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12576226.png)
![Phenol, 4,4'-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis-](/img/structure/B12576232.png)


